

# Molecular weight of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid

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## Compound of Interest

Compound Name: 2-(3,4-Difluorophenyl)-2-methylpropanoic acid

Cat. No.: B1612209

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## An In-Depth Technical Guide to 2-(3,4-Difluorophenyl)-2-methylpropanoic Acid

**Abstract:** This technical guide provides a comprehensive overview of **2-(3,4-Difluorophenyl)-2-methylpropanoic acid**, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug development. The document details its fundamental physicochemical properties, outlines a plausible synthetic pathway, and presents detailed protocols for its structural elucidation and purity assessment using modern analytical techniques. The methodologies are explained from a first-principles perspective, emphasizing the rationale behind experimental choices to ensure robust and reproducible results. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of novel small molecules.

## Core Molecular Profile

**2-(3,4-Difluorophenyl)-2-methylpropanoic acid** is a derivative of propanoic acid featuring a gem-dimethyl substitution at the alpha-carbon and a 3,4-difluorophenyl group. The presence of fluorine atoms can significantly modulate the compound's physicochemical and pharmacological properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

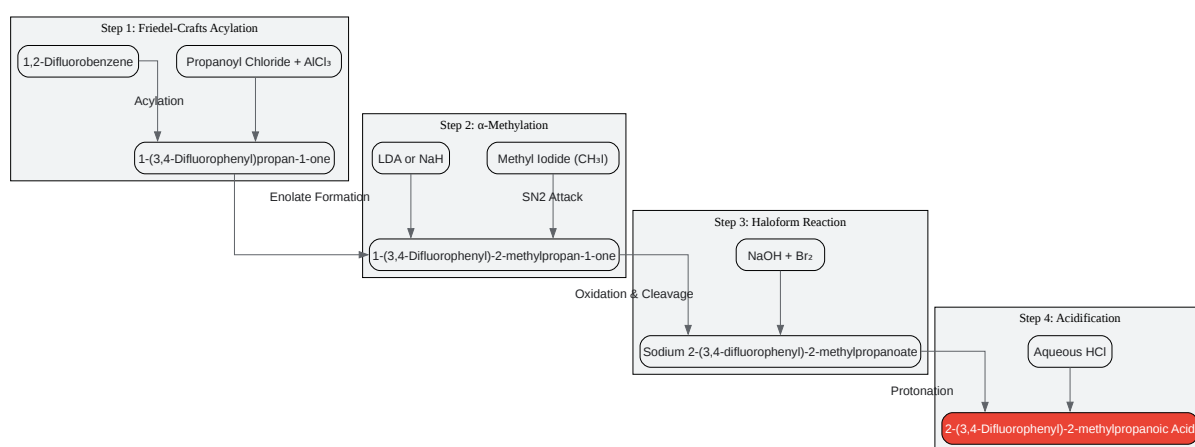
A summary of its key identifiers and computed properties is presented below.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>10</sub> F <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	200.18 g/mol	[1][2]
CAS Number	306761-55-7	[1][2][3]
Appearance	White to Off-White Solid (Typical)	[4]
Purity	≥95% (Commercially Available)	[2][3]
Calculated LogP	2.327	[1]
Polar Surface Area (PSA)	37.30 Å <sup>2</sup>	[1]

## Synthesis Pathway: A Mechanistic Approach

The synthesis of **2-(3,4-difluorophenyl)-2-methylpropanoic acid** can be achieved through a multi-step process starting from commercially available 1,2-difluorobenzene. The proposed pathway leverages a Friedel-Crafts acylation followed by a haloform reaction and subsequent alkylation, which are robust and well-understood transformations in organic synthesis.

The logical flow of this synthetic strategy is outlined below.



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Caption: Proposed synthetic workflow for **2-(3,4-Difluorophenyl)-2-methylpropanoic acid**.

## Rationale and Protocol for Synthesis

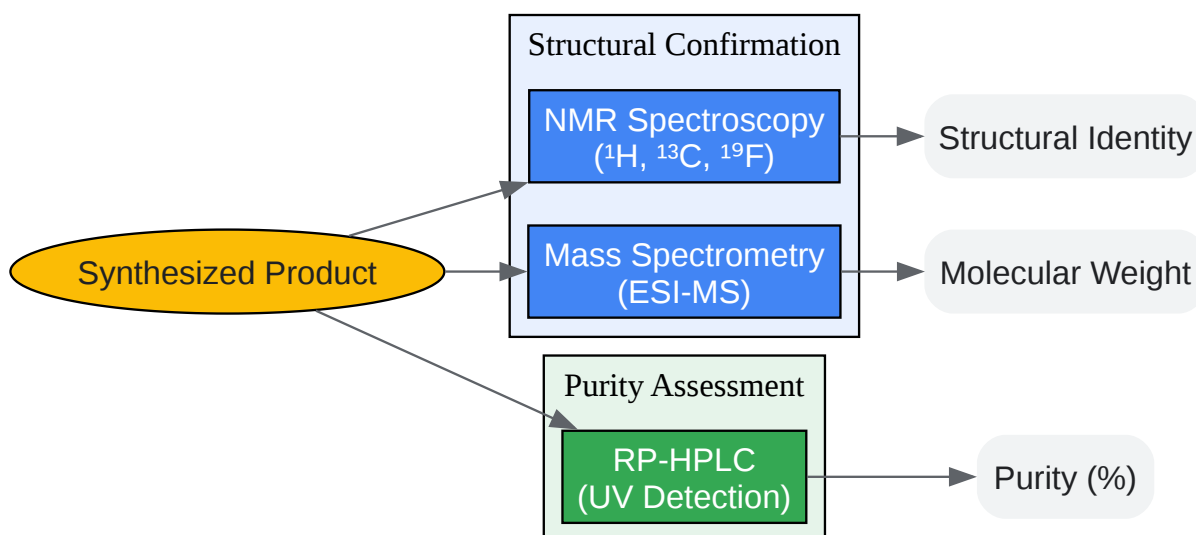
- Step 1: Friedel-Crafts Acylation: 1,2-Difluorobenzene is acylated with propanoyl chloride using a Lewis acid catalyst like aluminum trichloride ( $\text{AlCl}_3$ ). The reaction regioselectivity is

directed by the fluorine atoms, leading primarily to the formation of 1-(3,4-difluorophenyl)propan-1-one. This is a standard method for creating aryl ketone intermediates.[5]

- **Step 2:  $\alpha$ -Methylation:** The ketone is then deprotonated at the alpha-carbon using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form an enolate. This enolate subsequently acts as a nucleophile, attacking methyl iodide in an  $S_N2$  reaction to yield 1-(3,4-difluorophenyl)-2-methylpropan-1-one.
- **Step 3: Haloform Reaction:** The resulting methyl ketone is subjected to a haloform reaction using sodium hydroxide and bromine. This classic transformation oxidizes the methyl ketone to a carboxylate and produces bromoform as a byproduct.
- **Step 4: Acidification:** The final step involves the protonation of the sodium carboxylate salt with a strong acid, such as hydrochloric acid, to yield the desired product, **2-(3,4-difluorophenyl)-2-methylpropanoic acid**, which can then be isolated via extraction and purified by crystallization.

## Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique analytical approach is required, combining spectroscopy and chromatography.



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Caption: Integrated workflow for analytical characterization of the target compound.

## Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the covalent structure of the molecule by analyzing the chemical environment of its hydrogen, carbon, and fluorine nuclei.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube. The choice of solvent is critical; it must dissolve the sample without having signals that overlap with key analyte peaks.
- $^1\text{H}$  NMR Analysis:
  - Expected Signals:
    - A singlet integrating to 6H for the two equivalent methyl groups ( $\text{C}(\text{CH}_3)_2$ ). Expected chemical shift:  $\sim 1.5$  ppm.
    - A multiplet system in the aromatic region (7.0-7.5 ppm) corresponding to the three protons on the difluorophenyl ring. The coupling with adjacent protons and fluorine atoms ( $^2\text{JHF}$ ,  $^3\text{JHF}$ ) will result in complex splitting patterns.
    - A broad singlet for the carboxylic acid proton ( $-\text{COOH}$ ), typically downfield ( $>10$  ppm), though its position is concentration-dependent and it may exchange with residual water.
- $^{13}\text{C}$  NMR Analysis:
  - Expected Signals: Signals for all 10 carbons are expected. Key signals include the quaternary carbon attached to the phenyl ring ( $\sim 45$  ppm), the methyl carbons ( $\sim 25$  ppm), the aromatic carbons (115-155 ppm, showing C-F coupling), and the carbonyl carbon of the carboxylic acid ( $\sim 180$  ppm).

- <sup>19</sup>F NMR Analysis:
  - Rationale: This experiment is crucial for confirming the fluorine substitution pattern.
  - Expected Signals: Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring, each showing coupling to each other (ortho-coupling) and to adjacent protons.

## Protocol: Mass Spectrometry (MS)

Objective: To verify the molecular weight of the compound.

Methodology:

- Technique: Electrospray Ionization (ESI) in negative ion mode is ideal for this acidic compound.
- Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
- Data Acquisition: Infuse the sample solution into the ESI source. Scan for the deprotonated molecule  $[M-H]^-$ .
- Expected Result: The primary ion observed should correspond to the calculated mass of the deprotonated molecule ( $C_{10}H_9F_2O_2^-$ ), which is approximately  $m/z$  199.06. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition to within a few parts per million.

## Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the compound by separating it from any starting materials, byproducts, or other impurities.<sup>[6][7]</sup>

Methodology:

- Chromatographic System:

- Column: A C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a robust starting point due to the moderate polarity of the analyte.
- Mobile Phase: A gradient elution using water with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B). The TFA is used to acidify the mobile phase, ensuring the carboxylic acid is protonated and well-retained, leading to sharp, symmetrical peaks.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 220-260 nm.
- Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and perform serial dilutions to establish linearity.
- Analysis: Inject a known concentration of the sample. The purity is calculated by dividing the peak area of the main component by the total area of all observed peaks and expressed as a percentage.

## Applications in Drug Discovery

Phenylpropanoic acid derivatives are a well-established class of compounds in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.<sup>[8]</sup> The introduction of difluoro-substituents, as seen in the title compound, is a common strategy in modern drug design to enhance metabolic stability and modulate electronic properties for improved target binding.<sup>[9][10][11]</sup>

This particular scaffold, **2-(3,4-Difluorophenyl)-2-methylpropanoic acid**, can serve two primary roles:

- As a Lead Compound: It can be screened for biological activity itself, for example, as a potential anti-inflammatory or analgesic agent.
- As a Synthetic Intermediate: It serves as a valuable building block for creating more complex molecules. The carboxylic acid handle allows for straightforward amide coupling or

esterification to explore structure-activity relationships (SAR) in a drug discovery program.

[12][13]

## Conclusion

**2-(3,4-Difluorophenyl)-2-methylpropanoic acid** is a compound with significant potential in the field of pharmaceutical sciences. Its synthesis is achievable through established organic chemistry reactions, and its identity and purity can be rigorously confirmed using a standard suite of analytical techniques including NMR, MS, and HPLC. The detailed protocols and mechanistic rationale provided in this guide offer a robust framework for researchers working with this and structurally related molecules, ensuring high standards of scientific integrity and facilitating further exploration of its utility in drug development.

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